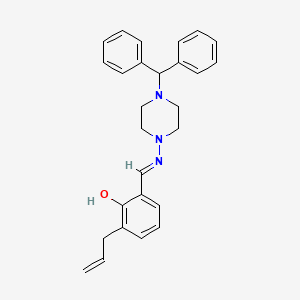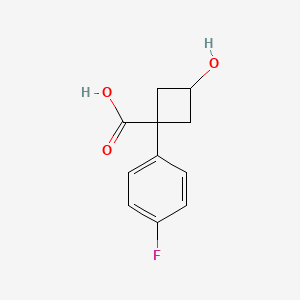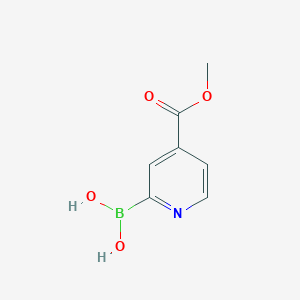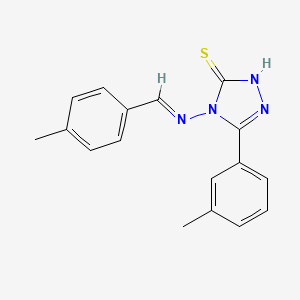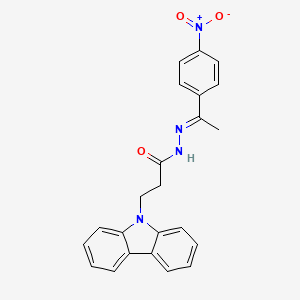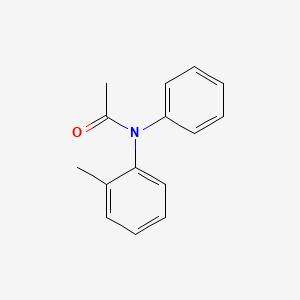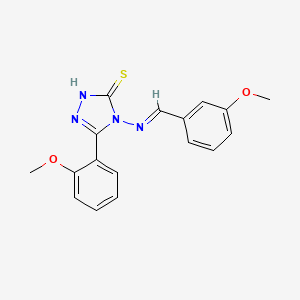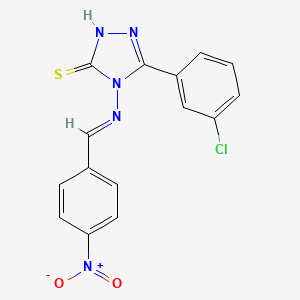![molecular formula C13H20N2O2 B15087715 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H22N2O2. It is a derivative of benzoic acid, featuring a dimethylamino group attached to a propyl chain, which is further linked to an aminomethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium azide in dimethylformamide at 60-80°C.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Azido or thiol-substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating the inhibition or activation of enzymatic pathways. The compound can also form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the propylamino linkage.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)benzoic acid: The dimethylamino group is attached to the meta position of the benzoic acid.
Uniqueness: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and propylamino groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4-[[3-(dimethylamino)propylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)9-3-8-14-10-11-4-6-12(7-5-11)13(16)17/h4-7,14H,3,8-10H2,1-2H3,(H,16,17) |
Clé InChI |
DQISETCAQHQQLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNCC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


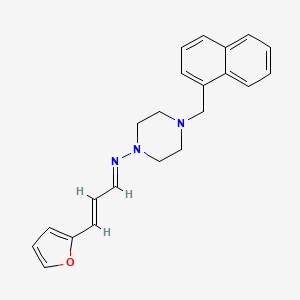
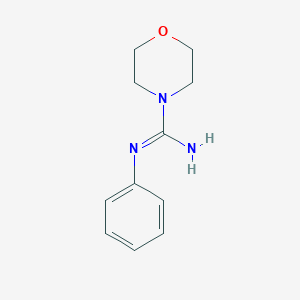
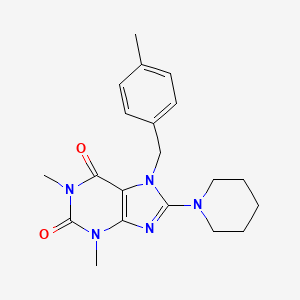
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
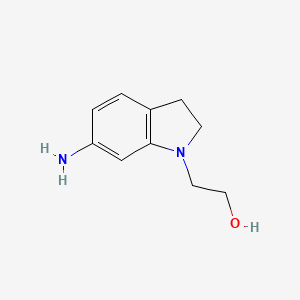
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
